3-(4-Bromophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with naphthalen-1-yl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized oxadiazoles.
Scientific Research Applications
3-(4-Bromophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer activities.
Biological Studies: It is used as a probe in various biological assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine atom and the oxadiazole ring can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole
Uniqueness
3-(4-Bromophenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in fields where specific electronic or steric properties are required.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O/c19-14-10-8-13(9-11-14)17-20-18(22-21-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOIJLQXJQRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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